3-Bromophenyl 2-(2,5-dibromophenyl)acetate
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Overview
Description
3-Bromophenyl 2-(2,5-dibromophenyl)acetate: is a chemical compound with the molecular formula C14H9Br3O2 . It is known for its unique chemical structure and potential biological activities . This compound has gained significant attention in various fields of research due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromophenyl 2-(2,5-dibromophenyl)acetate involves the reaction of 3-bromophenol with 2,5-dibromophenylacetic acid. The reaction typically occurs in the presence of a suitable catalyst and under controlled temperature conditions. For instance, a mixture of this compound with methane sulfonic anhydride and methanesulfonic acid is prepared at ambient temperature and then heated to 80°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced for research purposes and is available in various quantities .
Chemical Reactions Analysis
Types of Reactions: 3-Bromophenyl 2-(2,5-dibromophenyl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 3-Bromophenyl 2-(2,5-dibromophenyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities .
Biology: Its brominated structure allows for the exploration of halogen bonding in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: The compound is also used in various industrial applications, including the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in manufacturing processes .
Mechanism of Action
The mechanism of action of 3-Bromophenyl 2-(2,5-dibromophenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The bromine atoms in the compound play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
- 2,5-Dibromophenylacetic acid 3-bromophenyl ester
- 3,5-Dibromophenyl acetate
Comparison: Compared to similar compounds, 3-Bromophenyl 2-(2,5-dibromophenyl)acetate stands out due to its unique combination of bromine atoms and ester functional group. This combination enhances its reactivity and potential biological activity. The presence of multiple bromine atoms also allows for more versatile chemical modifications and applications .
Properties
IUPAC Name |
(3-bromophenyl) 2-(2,5-dibromophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br3O2/c15-10-2-1-3-12(8-10)19-14(18)7-9-6-11(16)4-5-13(9)17/h1-6,8H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZJNUMRNCZAIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(=O)CC2=C(C=CC(=C2)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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